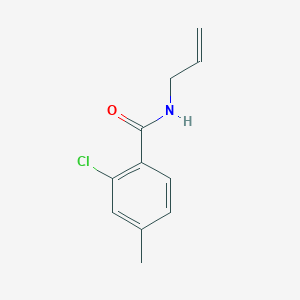![molecular formula C22H29NO3S B4611356 ethyl 1-[(5-methyl-2-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4611356.png)
ethyl 1-[(5-methyl-2-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(5-methyl-2-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C22H29NO3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.18681496 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethylene-Action Inhibitors in Agriculture
Research has highlighted the use of ethylene-action inhibitors, such as 1-methylcyclopropene (1-MCP), in agriculture to extend the shelf life and maintain the quality of fruits and vegetables post-harvest. These inhibitors work by blocking ethylene receptors in plants, slowing down the ripening and senescence processes. This technology has been rapidly adopted in apple industries worldwide, with ongoing research to expand its application to other fruits and vegetables (Watkins, 2006).
Ethylene Production and Perception in Plants
Another area of research focuses on the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and its role in plant biology. ACC is not just a precursor to ethylene but may also act as a signaling molecule itself, with various derivatives that could have biological roles yet to be fully understood. This opens new avenues for studying plant growth and stress responses (Van de Poel & Van Der Straeten, 2014).
Environmental Impact of Chemical Compounds
The environmental fate and behavior of certain esters, such as parabens and ethyl tert-butyl ether (ETBE), have been extensively studied due to their widespread use and potential health impacts. These studies aim to understand the degradation, biodegradability, and environmental persistence of these chemicals, which can inform better regulatory and mitigation strategies (Haman et al., 2015); (Thornton et al., 2020).
Chemical Recycling of Polymers
There's significant research on the chemical recycling of polymers like poly(ethylene terephthalate) (PET), where chemical processes break down PET into its monomers or other valuable materials. This not only addresses the issue of plastic waste but also conserves petrochemical resources and energy, highlighting the importance of such compounds in advancing recycling technologies (Karayannidis & Achilias, 2007).
Medical Device Sterilization
Ethylene oxide (EO) sterilization is a critical application in the medical field, used for sterilizing medical devices. This research area focuses on optimizing EO sterilization processes, understanding EO's action mechanism, and mitigating its toxicity to ensure safety and effectiveness in sterilizing a wide range of medical devices (Mendes et al., 2007).
Properties
IUPAC Name |
ethyl 1-[(5-methylthiophen-2-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3S/c1-3-25-21(24)22(13-16-26-19-7-5-4-6-8-19)11-14-23(15-12-22)17-20-10-9-18(2)27-20/h4-10H,3,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKKCPJMYCGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(S2)C)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4611277.png)

![N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4611286.png)
![2-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4611303.png)


![{2-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4611321.png)
![N-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4611328.png)

![{4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4611336.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B4611340.png)
![N-(2,4-difluorophenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4611342.png)
![N-(2,5-dichlorophenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4611348.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4611367.png)
